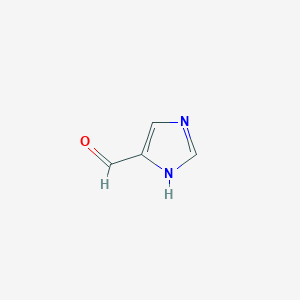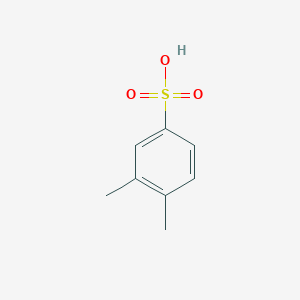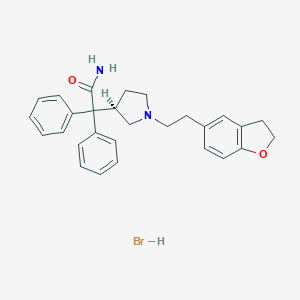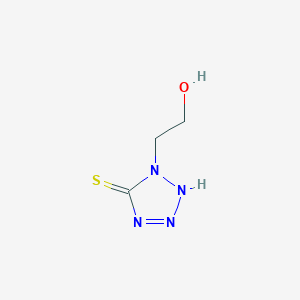
2-(5-Mercaptotetrazole-1-yl)ethanol
Overview
Description
Mechanism of Action
Target of Action
2-(5-Mercaptotetrazole-1-yl)ethanol, also known as Flomoxef Impurity 11 or 1-(2-Hydroxyethyl)-1H-tetrazole-5(2H)-thione, is primarily used as an intermediate in the preparation of the beta-lactam antibiotic Flomoxef . It is also known to exhibit inhibitory activity against vitamin K-dependent glutamylcarboxylase , an enzyme that plays a crucial role in the blood clotting process.
Mode of Action
Its inhibitory activity against vitamin k-dependent glutamylcarboxylase suggests that it may interfere with the enzyme’s ability to catalyze the carboxylation of glutamic acid residues on vitamin k-dependent proteins .
Biochemical Pathways
The compound’s interaction with vitamin K-dependent glutamylcarboxylase could potentially affect the blood clotting cascade, a complex biochemical pathway that leads to the formation of a clot to prevent excessive bleeding . .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability
Result of Action
Its role as an intermediate in the synthesis of Flomoxef suggests that it may contribute to the antibiotic’s bactericidal activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it should be stored under inert gas (nitrogen or argon) at 2-8°C . .
Biochemical Analysis
Biochemical Properties
2-(5-Mercaptotetrazole-1-yl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of its notable interactions is with vitamin K-dependent glutamylcarboxylase, where it acts as an inhibitor . This interaction is crucial as it affects the carboxylation of glutamic acid residues in proteins, which is essential for their biological activity. Additionally, this compound is involved in the synthesis of beta-lactam antibiotics, highlighting its importance in pharmaceutical applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibitory activity on vitamin K-dependent glutamylcarboxylase can lead to alterations in the post-translational modification of proteins, impacting their function and stability . This can result in changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. Its primary mechanism of action involves the inhibition of vitamin K-dependent glutamylcarboxylase . This inhibition prevents the carboxylation of glutamic acid residues in proteins, which is necessary for their activation and function. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to downstream effects on protein function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . Its stability may decrease over time, leading to potential degradation and reduced efficacy. Long-term studies in vitro and in vivo have indicated that prolonged exposure to the compound can result in sustained inhibition of vitamin K-dependent glutamylcarboxylase, affecting cellular processes over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits vitamin K-dependent glutamylcarboxylase without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney function . Threshold effects have been noted, where a specific dosage range is required to achieve the desired inhibitory activity without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function. The compound’s inhibitory activity on vitamin K-dependent glutamylcarboxylase affects the carboxylation of glutamic acid residues, impacting the metabolic flux and levels of metabolites involved in this pathway . Additionally, its role as an intermediate in the synthesis of beta-lactam antibiotics highlights its involvement in metabolic pathways related to antibiotic production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can affect its activity and function. Studies have shown that this compound is distributed in tissues where vitamin K-dependent glutamylcarboxylase is active, indicating targeted transport and distribution .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization to areas where vitamin K-dependent glutamylcarboxylase is active ensures its inhibitory activity is effectively exerted. This targeted localization is essential for the compound’s role in modulating cellular processes and enzyme activity .
Preparation Methods
The preparation of Flomoxef Impurity 11 involves synthetic routes that typically include the use of intermediates such as (6R,7R)-3-(chloromethyl)-3-cephem-4-carboxylic acid derivatives . The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the impurity. Industrial production methods may vary, but they generally follow stringent protocols to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Flomoxef Impurity 11 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Flomoxef Impurity 11 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical methods to ensure the purity of Flomoxef.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Flomoxef.
Industry: Used in the quality control processes of pharmaceutical manufacturing
Comparison with Similar Compounds
Flomoxef Impurity 11 can be compared with other impurities and related compounds in the Flomoxef synthesis process. Similar compounds include:
- Flomoxef Impurity 1
- Flomoxef Impurity 2
- Flomoxef Impurity 3
These compounds share structural similarities but differ in their specific chemical properties and potential impacts on the final product .
Properties
IUPAC Name |
1-(2-hydroxyethyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4OS/c8-2-1-7-3(9)4-5-6-7/h8H,1-2H2,(H,4,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYUEQRWYGVUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C(=S)N=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437877 | |
| Record name | 1-(2-Hydroxyethyl)-1,2-dihydro-5H-tetrazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56610-81-2 | |
| Record name | 1,2-Dihydro-1-(2-hydroxyethyl)-5H-tetrazole-5-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56610-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Hydroxyethyl)-1,2-dihydro-5H-tetrazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


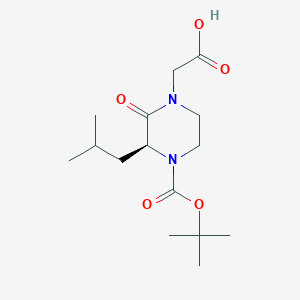
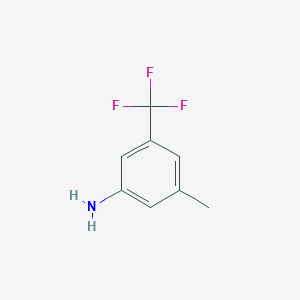

![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine](/img/structure/B113378.png)
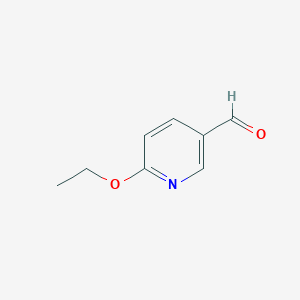
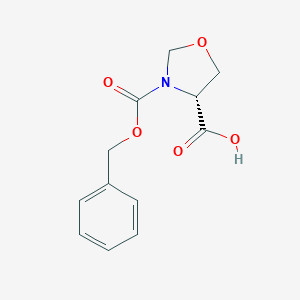
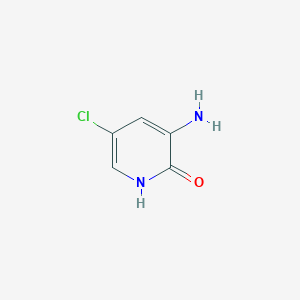
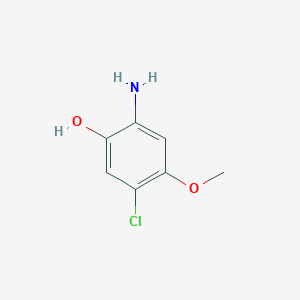

![2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile](/img/structure/B113390.png)

